

# Application Notes and Protocols for CRAT Protein Detection via Western Blot

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## Compound of Interest

Compound Name: Carnitine acetyltransferase

Cat. No.: B13397406

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These application notes provide a detailed protocol for the detection of Carnitine O-Acetyltransferase (CRAT) protein using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

## Introduction

Carnitine O-acetyltransferase (CRAT) is a key enzyme in cellular metabolism, playing a crucial role in the transport of fatty acids for beta-oxidation and in regulating the ratio of acetyl-CoA to coenzyme A within mitochondria, peroxisomes, and the endoplasmic reticulum.[1][2] Accurate detection and quantification of CRAT are essential for studies related to metabolic disorders, neurodegenerative diseases, and cancer. Western blotting is a widely used technique to identify and quantify CRAT protein levels in various biological samples.

## Data Presentation

The following table summarizes key quantitative data for performing a Western blot for CRAT protein.

Parameter	Value	Source(s)
Molecular Weight	~70 kDa	[3][4]
Positive Control Tissues	Mouse skeletal muscle, mouse heart, rat skeletal muscle, rat heart	[5]
Positive Control Cell Lysate	Raji cell lysate	[6]
Primary Antibody Dilution	1:500 - 1:8000 (Antibody dependent)	[5][6][7][8][9]
Secondary Antibody Dilution	1:10000 (or as recommended by manufacturer)	[9]
Sample Loading	25-50 µg of total protein per lane	[6][9]

## Experimental Protocols

This section provides a detailed step-by-step protocol for CRAT protein detection using Western blotting.

### I. Sample Preparation (Cell or Tissue Lysates)

- Cell Lysis:
  - Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
  - Lyse the cell pellet in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes with intermittent vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  - Collect the supernatant containing the protein lysate.
- Tissue Homogenization:

- Excise and weigh the tissue of interest (e.g., skeletal muscle, heart).[5]
- Mince the tissue on ice and homogenize in lysis buffer using a mechanical homogenizer.
- Follow steps 1c-1e for clarification of the lysate.
- Protein Quantification:
  - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Sample Preparation for Electrophoresis:
  - Dilute the protein samples to the desired concentration with lysis buffer.
  - Add an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g.,  $\beta$ -mercaptoethanol or DTT).
  - Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

## II. SDS-PAGE

- Gel Preparation:
  - Prepare a 7.5% or 10% SDS-polyacrylamide gel.[6] The percentage can be optimized based on the specific CRAT isoform of interest.
- Electrophoresis:
  - Load 25-50  $\mu$ g of the denatured protein samples into the wells of the gel.[6][9]
  - Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
  - Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

## III. Protein Transfer

- Membrane Activation (for PVDF):

- If using a PVDF membrane, activate it by incubating in 100% methanol for 1-2 minutes, followed by a brief wash in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require this step.
- Transfer:
  - Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer apparatus.
  - Perform the transfer in 1X transfer buffer. Transfer conditions (time and voltage/current) should be optimized for your specific system (wet or semi-dry transfer).

## IV. Immunodetection

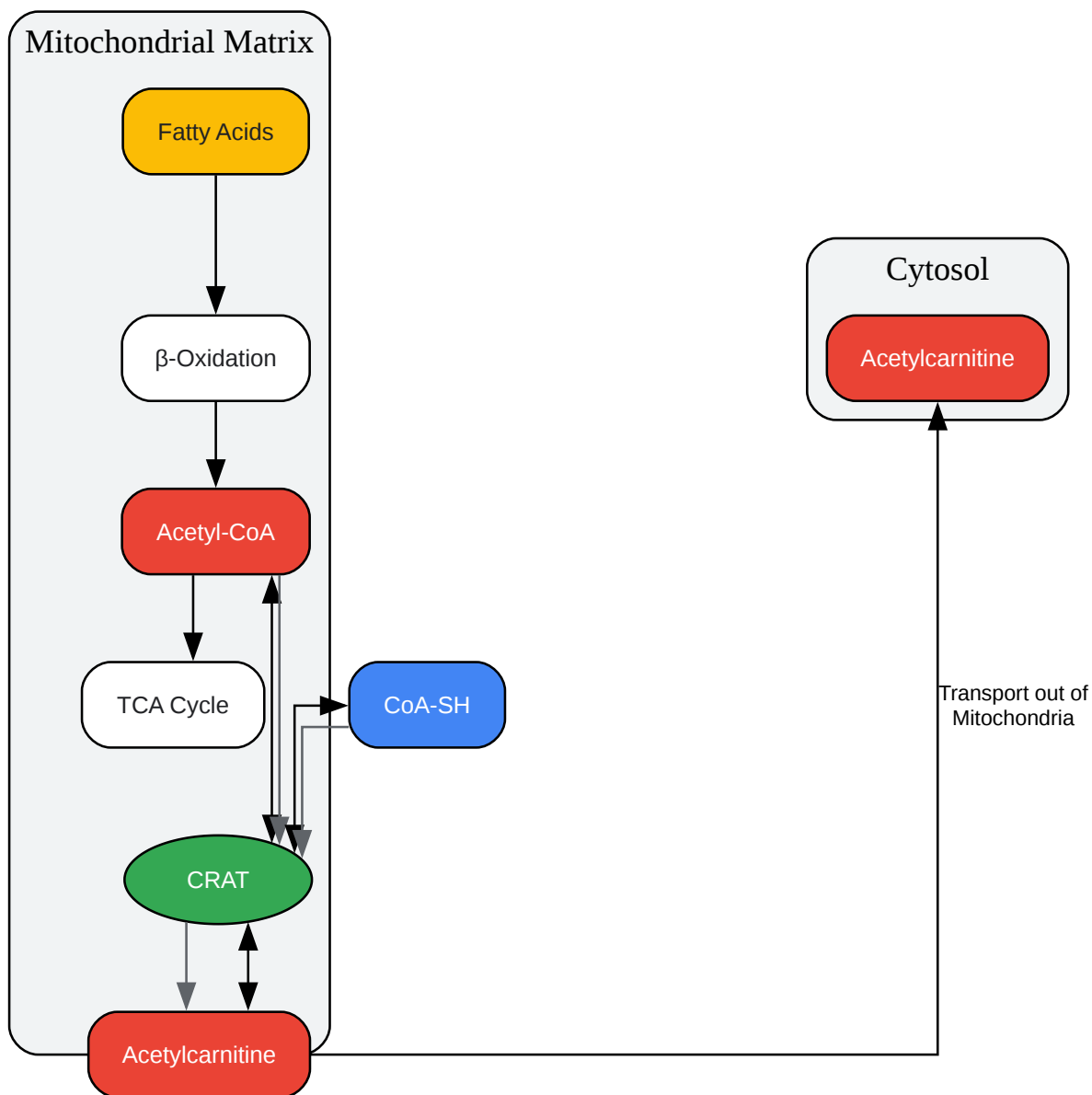
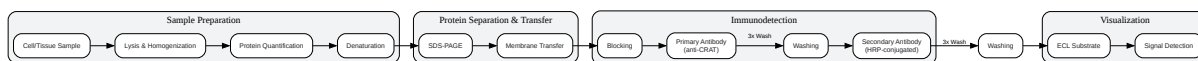
- Blocking:
  - After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[\[9\]](#)
- Primary Antibody Incubation:
  - Dilute the primary anti-CRAT antibody in blocking buffer at the recommended dilution (e.g., 1:500 to 1:8000, this will be antibody-specific).[\[5\]](#)[\[6\]](#)
  - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:
  - Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation:
  - Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) in blocking buffer (e.g., 1:10000).[\[9\]](#)

- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Final Washes:
  - Wash the membrane three times for 10 minutes each with TBST.

## V. Detection and Imaging

- Chemiluminescent Detection:
  - Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  - Incubate the membrane with the ECL substrate for the recommended time.
  - Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

## Mandatory Visualization



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